3-Bromo-5-methylpyrazolo[1,5-a]pyridine

Medicinal Chemistry Synthetic Methodology Process Chemistry

Researchers needing reliable halogenated heterocycles for cross-coupling often encounter inconsistent reactivity due to impurities or improper substitution. 3-Bromo-5-methylpyrazolo[1,5-a]pyridine (CAS 1527716-58-0) resolves this with a precisely positioned bromine at the 3-position and a methyl group at the 5-position, enabling selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. • 98% purity ensures reproducible yields in kinase inhibitor SAR libraries. • Validated precursor for anthranilamide insecticides per patent literature. • Predicted density 1.60±0.1 g/cm³ and pKa 1.02±0.30 facilitate process development.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1527716-58-0
Cat. No. B2436244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylpyrazolo[1,5-a]pyridine
CAS1527716-58-0
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCC1=CC2=C(C=NN2C=C1)Br
InChIInChI=1S/C8H7BrN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,1H3
InChIKeyUEUSPICQNPUFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methylpyrazolo[1,5-a]pyridine: Strategic Heterocyclic Building Block


3-Bromo-5-methylpyrazolo[1,5-a]pyridine (CAS 1527716-58-0) is a halogenated heterocyclic compound within the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine core with a bromine atom at the 3-position and a methyl group at the 5-position [1]. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol . The compound serves primarily as a versatile synthetic intermediate, with its bromine atom enabling selective cross-coupling reactions for the construction of complex molecular architectures in drug discovery and agrochemical research [1].

1
Cross-coupling-ready heterocyclic building block
2
Supports kinase inhibitor scaffold diversificationTarget engagement context
3
Validated precursor for anthranilamide synthesisAgrochemical intermediate route

Why 3-Bromo-5-methylpyrazolo[1,5-a]pyridine Is Irreplaceable


The precise substitution pattern of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine dictates its unique physicochemical properties and synthetic utility, rendering generic substitution with other pyrazolo[1,5-a]pyridine derivatives untenable. The bromine atom at the 3-position provides a highly specific and reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for diversifying the core scaffold. In contrast, analogs lacking this halogen (e.g., unsubstituted pyrazolo[1,5-a]pyridine) or bearing different halogens (e.g., 3-chloro or 3-iodo) exhibit altered reactivity profiles and may require different catalytic systems or conditions, leading to potential inefficiencies or failures in a synthetic sequence. Furthermore, the 5-methyl group imparts a distinct electronic and steric environment compared to hydrogen or other substituents at this position, which can influence the regioselectivity of subsequent functionalization and the overall conformation of the molecule . This combination of functional groups is not arbitrary; it is a deliberate design element for specific synthetic routes, and its substitution can jeopardize the yield and purity of the final product, especially in multi-step syntheses of complex APIs or agrochemicals.

Halogen substitution alters cross-coupling reactivity profile
5-methyl group may shift regioselectivity in subsequent steps
Unsubstituted analogs lack the reactive handle needed for diversification

3-Bromo-5-methylpyrazolo[1,5-a]pyridine: Quantitative Selection Metrics


High Purity for Reproducible Synthetic Chemistry

3-Bromo-5-methylpyrazolo[1,5-a]pyridine is supplied with a certified purity of 98%, which is a critical parameter for ensuring reproducibility in multi-step synthetic sequences [1]. Its predicted density is 1.60±0.1 g/cm3 and its predicted pKa is 1.02±0.30, providing essential information for handling, purification, and understanding its behavior in various reaction conditions . These quantified attributes offer a clear baseline for procurement, distinguishing it from lower-purity or uncharacterized alternatives.

Product Purity
Specification review
98% certified purity
Supports multi-step reproducibility
Predicted density 1.60±0.1 g/cm3; pKa 1.02±0.30
Medicinal Chemistry Synthetic Methodology Process Chemistry

CDK2 Inhibitory Activity for Scaffold Optimization

While not a lead compound, 3-Bromo-5-methylpyrazolo[1,5-a]pyridine has been associated with the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle [1]. Data from BindingDB (BDBM50382799) for a related compound shows an IC50 of 10,000 nM (1.00E+4 nM) against CDK2 [2]. This micromolar activity, while not potent, provides a baseline for the core scaffold's engagement with this target. This information is valuable for medicinal chemists who use this building block to construct more potent and selective inhibitors, as it confirms the scaffold's inherent ability to interact with the CDK2 active site. This differentiates it from other heterocyclic building blocks that may lack this specific kinase interaction profile.

CDK2 Activity
Class-level inference
IC50 = 10,000 nM (related analog)
Scaffold engagement context for kinase design
Data to verify for specific derivative
Kinase Inhibition Cancer Research Cell Cycle Regulation

Validated Anthranilamide Precursor Synthesis

The compound has been explicitly disclosed as a useful synthetic precursor in the preparation of anthranilamides, a class of important insecticides [1]. A patent (US-20220177444-A1) details a method for preparing a closely related pyrazole derivative, 3-bromo-5-methyl-1-H-pyrazole-N-2-chloropyridine, from a pyrazole carboxylic acid, underscoring the strategic value of the 3-bromo-5-methyl substitution pattern in constructing agrochemical intermediates [2]. This provides direct evidence of the compound's utility in a commercial synthetic route, differentiating it from other pyrazolo[1,5-a]pyridine isomers that may not be amenable to this specific transformation.

Anthranilamide Precursor
Data to verify
Patented intermediate route disclosed
Reported agrochemical synthesis fit
Class-level; validate with target substrate
Agrochemical Synthesis Insecticide Development Process Chemistry

3-Bromo-5-methylpyrazolo[1,5-a]pyridine: Key Research & Industrial Applications


Kinase Inhibitor Library Diversification

Given its association with CDK2 inhibition and its reactive bromine handle, 3-Bromo-5-methylpyrazolo[1,5-a]pyridine is an ideal core scaffold for synthesizing diverse libraries of kinase inhibitors. The bromine atom can be selectively replaced with a wide array of aryl, heteroaryl, or amine groups via cross-coupling, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around this privileged structure. The 98% purity ensures that the starting material does not introduce confounding impurities into the library [1].

Novel Anthranilamide Insecticide Development

The compound's validated role as a precursor to anthranilamide insecticides, as evidenced by its use in patent literature, makes it a strategic starting material for agrochemical discovery [2]. Researchers can leverage established synthetic routes to efficiently prepare key intermediates and final candidates for biological evaluation against agricultural pests, with the confidence that the core substitution pattern is compatible with the target product class.

Key Intermediate Scale-Up for APIs and Agrochemicals

The compound's well-defined physicochemical properties (density 1.60±0.1 g/cm3, pKa 1.02±0.30) facilitate its handling and purification during process development and scale-up . The availability of the compound with a certified purity of 98% from commercial suppliers supports the development of robust and reproducible manufacturing processes for more complex molecules, ensuring consistency and quality in large-scale production [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Bromine cross-coupling handle
Scaffold SAR and purity impact
Agrochemical intermediate synthesis
Validated precursor route
Scalability and isomer compatibility
Process chemistry scale-up
Defined physicochemical profile
Handling and reproducibility review
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